1H-Pyrrole, 1,5-diphenyl-2-(5-methyl-2-thienyl)-
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Overview
Description
1H-Pyrrole, 1,5-diphenyl-2-(5-methyl-2-thienyl)- is a heterocyclic compound that features a pyrrole ring substituted with phenyl and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 1,5-diphenyl-2-(5-methyl-2-thienyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,5-diphenyl-2-(5-methyl-2-thienyl)-1,4-pentadien-3-one with ammonia or primary amines under acidic conditions. This reaction proceeds through an intramolecular cyclization to form the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 1,5-diphenyl-2-(5-methyl-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the phenyl or thienyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents.
Major Products: The major products formed from these reactions include oxidized pyrrole derivatives, reduced pyrrole derivatives, and substituted pyrrole compounds.
Scientific Research Applications
1H-Pyrrole, 1,5-diphenyl-2-(5-methyl-2-thienyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1,5-diphenyl-2-(5-methyl-2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
- 1H-Pyrrole, 2,5-dimethyl-
- 1H-Pyrrole, 1-phenyl-
- 1H-Pyrrole, 2-(2-thienyl)-
Comparison: 1H-Pyrrole, 1,5-diphenyl-2-(5-methyl-2-thienyl)- is unique due to the presence of both phenyl and thienyl substituents on the pyrrole ring. This structural feature imparts distinct electronic and steric properties, making it different from other pyrrole derivatives. The combination of phenyl and thienyl groups enhances its potential for various applications, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
91307-08-3 |
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Molecular Formula |
C21H17NS |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)-1,5-diphenylpyrrole |
InChI |
InChI=1S/C21H17NS/c1-16-12-15-21(23-16)20-14-13-19(17-8-4-2-5-9-17)22(20)18-10-6-3-7-11-18/h2-15H,1H3 |
InChI Key |
BYHDOXZPCMCKCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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